molecular formula C16H16N4O2S2 B2587200 N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide CAS No. 728030-27-1

N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B2587200
CAS No.: 728030-27-1
M. Wt: 360.45
InChI Key: ZHDFHHGVSKODGD-UHFFFAOYSA-N
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Description

N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a triazole ring, a phenyl group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors, often involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, using reagents such as phenylhydrazine.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed from the oxidation of the mercapto group.

    Sulfonic Acids: Another product of mercapto group oxidation.

    Substituted Sulfonamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide has shown potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Its sulfonamide group is known for antibacterial activity, and the triazole ring can enhance its pharmacokinetic properties.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the triazole ring can enhance binding affinity and specificity. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzoate
  • **N-[(5-mercapto-4-phenyl-4H-1,2,4

Properties

IUPAC Name

N-methyl-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-19(24(21,22)14-10-6-3-7-11-14)12-15-17-18-16(23)20(15)13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDFHHGVSKODGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NNC(=S)N1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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